N-(3-氨基苯基)异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

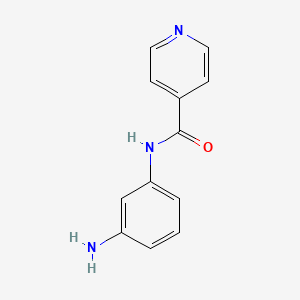

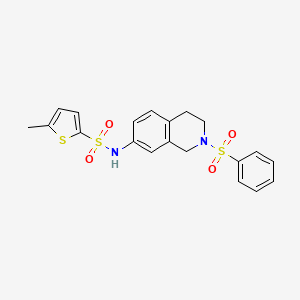

“N-(3-aminophenyl)isonicotinamide” is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)isonicotinamide” consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“N-(3-aminophenyl)isonicotinamide” is a solid at room temperature . Its molecular weight is 213.24 .科学研究应用

有机合成和化学性质

- 双重脱芳构化偶联反应:带有各种取代基的异烟酰胺在亲电试剂诱导下发生环化,生成螺环化合物。这证明了该化合物在创建具有材料科学和药物潜在应用的结构复杂分子的效用 (H. Brice & J. Clayden, 2009).

植物防御机制

- 诱导烟草细胞的防御反应:异烟酰胺已被证明可以诱导烟草细胞的防御反应,包括苯丙氨酸氨裂合酶的激活和防御化合物的积累。这表明其在增强植物对病原体的抵抗力方面的潜在用途 (A. E. Louw & I. Dubery, 2000).

水凝胶化性质

- 非聚合水凝胶剂:衍生物 N-(4-吡啶基)异烟酰胺被发现是一种有效的水凝胶剂,表明在药物递送系统和组织工程中的应用 (D. Kumar et al., 2004).

抗菌活性

- 合成和抗菌评价:异烟酰胺的衍生物对常见病原体表现出良好的抗菌活性,突出了其在开发新型抗菌剂方面的潜力 (S. Ramachandran, 2017).

缓蚀

- 低碳钢的缓蚀剂:某些异烟酰胺衍生物已对其在酸性介质中对低碳钢的缓蚀作用进行了研究,表明其在保护工业材料方面的潜在应用 (M. Yadav et al., 2015).

晶体工程和超分子化学

- 晶体结构研究:异烟酰胺与羧酸形成的晶体结构的研究证明了其在晶体工程和新型分子材料设计中的效用 (Yuting Zhang et al., 2021).

医药和制药应用

- 抗惊厥剂:新型的 N-取代-3-氯-2-氮杂环己酮衍生物作为潜在的抗惊厥剂已被合成,与标准药物相比表现出优异的活性,表明在治疗癫痫方面的潜在应用 (Hozaifa Hasan et al., 2011).

- 抑制黄嘌呤氧化酶:某些衍生物已被设计为黄嘌呤氧化酶的抑制剂,黄嘌呤氧化酶是治疗痛风等疾病的靶点,展示了异烟酰胺衍生物的治疗潜力 (Ting-jian Zhang et al., 2019).

未来方向

作用机制

Target of Action

N-(3-aminophenyl)isonicotinamide is a derivative of isonicotinic acid Isonicotinic acid derivatives have been studied for their anti-inflammatory properties .

Mode of Action

It is known that isonicotinic acid derivatives inhibit the cyclooxygenase-2 (cox-2) enzyme . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

As a derivative of isonicotinic acid, it may influence the nad (nicotinamide adenine dinucleotide) pathway . NAD is a crucial coenzyme in redox reactions, playing a significant role in energy metabolism and cell signaling.

Result of Action

Isonicotinic acid derivatives have been shown to exhibit anti-inflammatory properties . They can potentially reduce inflammation by inhibiting the production of prostaglandins via the COX-2 enzyme.

属性

IUPAC Name |

N-(3-aminophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZUSOBLKLWQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2604569.png)

![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2604579.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2604580.png)

![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604585.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2604588.png)

![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)